Bis(2-aminoethyl) ethyl phosphate
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Overview
Description
Bis(2-aminoethyl) ethyl phosphate: is an organic compound with the molecular formula C6H17N2O4P and a molecular weight of 212.183941 It is a phosphoric acid derivative, where the phosphate group is esterified with two 2-aminoethyl groups and one ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) ethyl phosphate typically involves the reaction of phosphoric acid with 2-aminoethanol and ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H3PO4+2HOCH2CH2NH2+CH3CH2OH→(HOCH2CH2NH2)2PO4CH2CH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus oxychloride as a starting material, which reacts with 2-aminoethanol and ethanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-aminoethyl) ethyl phosphate can undergo oxidation reactions, where the amino groups are oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Electrophiles such as or can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phosphates or amides.
Scientific Research Applications
Chemistry: Bis(2-aminoethyl) ethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds . It is also used in the development of novel catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is used as a biochemical probe to study phosphorylation processes and enzyme activities . It is also used in the synthesis of biologically active molecules .
Medicine: pharmaceuticals , particularly in the design of prodrugs and drug delivery systems . It is also being investigated for its potential antimicrobial and antiviral properties .
Industry: In industrial applications, this compound is used as an additive in lubricants and coatings . It is also used in the production of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of Bis(2-aminoethyl) ethyl phosphate involves its interaction with phosphorylation pathways and enzyme targets . The compound can act as a phosphate donor in biochemical reactions, facilitating the transfer of phosphate groups to various substrates. This process is crucial in regulating cellular activities and signal transduction pathways .
Comparison with Similar Compounds
Diethyl (2-aminoethyl)phosphonate: This compound has a similar structure but with two ethyl groups instead of one ethyl and one 2-aminoethyl group.
Bis(2-aminoethyl)phosphinic acid: This compound has a phosphinic acid group instead of a phosphate group.
Uniqueness: Bis(2-aminoethyl) ethyl phosphate is unique due to its specific combination of phosphate and aminoethyl groups , which imparts distinct chemical reactivity and biological activity . Its ability to participate in phosphorylation reactions
Properties
CAS No. |
94134-15-3 |
---|---|
Molecular Formula |
C6H17N2O4P |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
bis(2-aminoethyl) ethyl phosphate |
InChI |
InChI=1S/C6H17N2O4P/c1-2-10-13(9,11-5-3-7)12-6-4-8/h2-8H2,1H3 |
InChI Key |
ZDERHIYDYLUKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
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